Methyl nonadecanoate

Catalog No.
S562267
CAS No.
1731-94-8
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nonadecanoate

CAS Number

1731-94-8

Product Name

Methyl nonadecanoate

IUPAC Name

methyl nonadecanoate

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3

InChI Key

BDXAHSJUDUZLDU-UHFFFAOYSA-N

SMILES

Array

Synonyms

Methyl Nonadecanoate;n-Nonadecanoic Acid methyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl nonadecanoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl nonadecanoate (CAS 1731-94-8) is a 19-carbon, odd-chain fatty acid methyl ester (FAME) that presents as a stable, waxy solid at room temperature with a melting point of 37–40 °C . In industrial and scientific procurement, it is primarily sourced as a high-purity internal standard for quantitative gas chromatography (GC-FID and GC-MS) of lipid profiles. Because 19-carbon fatty acids are virtually absent in mammalian, plant, and common microbial systems, methyl nonadecanoate provides an interference-free baseline for the absolute quantification of complex lipid mixtures, most notably in biodiesel quality control and advanced lipidomics [1].

Generic substitution of internal standards in FAME analysis fails primarily due to matrix interference. While methyl heptadecanoate (C17:0) is a common odd-chain substitute, it is naturally present in animal fats such as tallow. If a buyer substitutes methyl nonadecanoate with C17:0 in mixed-feedstock biodiesel, the endogenous C17:0 artificially inflates the internal standard peak, leading to a severe underestimation of total FAME content [1]. Furthermore, substituting with the free fatty acid (nonadecanoic acid) requires pre-column derivatization, which introduces recovery variability. Procuring pre-derivatized methyl nonadecanoate ensures zero matrix interference and accurate GC-FID calibration.

Elimination of Endogenous Matrix Interference in Biodiesel Analysis

In the quantification of FAME content in biodiesel, the choice of internal standard is critical. Prior methods utilized methyl heptadecanoate (C17:0), which resulted in quantification errors because C17:0 is naturally present in animal fat feedstocks like tallow. The revised EN 14103:2011 standard mandates the use of methyl nonadecanoate (C19:0) because its endogenous concentration in these matrices is effectively 0%, eliminating baseline interference and preventing inaccurate total ester calculations [1].

Evidence DimensionEndogenous matrix concentration in tallow-derived biodiesel
Target Compound Data~0% (Methyl nonadecanoate)
Comparator Or BaselineSignificant natural background presence (Methyl heptadecanoate / C17:0)
Quantified DifferenceComplete elimination of endogenous overlap
ConditionsGC-FID analysis of animal fat/tallow-derived biodiesel

Procuring methyl nonadecanoate ensures strict compliance with the EN 14103:2011 standard and prevents costly quantification errors in mixed-feedstock biodiesel.

Uniform GC-FID Response Factor for Complex Lipid Profiling

When used as an internal standard for complex lipid mixtures, methyl nonadecanoate demonstrates stable response factors (RF) across a wide range of fatty acid chain lengths. Research evaluating FAMEs from C6 to C24:1 showed that the relative response factors calibrated against methyl nonadecanoate remained tightly clustered between 0.97 and 1.16. This uniform response allows for accurate total ester estimation without requiring individual calibration curves for every single lipid species in the sample [1].

Evidence DimensionRelative GC-FID Response Factor (RF)
Target Compound DataBaseline reference (RF = 1.00)
Comparator Or BaselineC6 to C24:1 FAMEs (RF = 0.97 to 1.16)
Quantified DifferenceMaximum deviation of ±16% across 18+ carbon chain lengths
ConditionsGC-FID quantification of complex biodiesel mixtures

Buyers can rely on a single internal standard to accurately quantify highly heterogeneous lipid samples, streamlining laboratory workflows and reducing standard procurement costs.

Clean Elution Window in High-Complexity Plant Lipids

In the analysis of plant-derived lipids, methyl nonadecanoate elutes cleanly between the highly abundant C18 series and the C20 series. On standard polar columns (e.g., 30 m FAMEWAX), methyl nonadecanoate exhibits a distinct retention time of approximately 18.05 minutes, achieving baseline resolution from methyl linolenate (C18:3), which elutes at ~18.23 minutes [1]. This avoids the co-elution issues that plague shorter-chain internal standards when analyzing highly unsaturated samples.

Evidence DimensionChromatographic baseline resolution
Target Compound DataDistinct retention time (~18.05 min on FAMEWAX)
Comparator Or BaselineMethyl linolenate / C18:3 (~18.23 min RT)
Quantified DifferenceBaseline separation (~0.18 min gap) on standard polar columns
ConditionsStandard GC-FID/GC-MS on polar wax columns (30m x 0.25mm x 0.25µm)

Provides a guaranteed interference-free integration peak, ensuring high reproducibility in automated high-throughput lipidomics and QA/QC labs.

EN 14103:2011 Biodiesel Quality Assurance

Methyl nonadecanoate is the strictly mandated internal standard for determining total FAME and linolenic acid methyl ester content in biodiesel according to the EN 14103:2011 standard. It is the required choice for laboratories certifying mixed-feedstock or tallow-derived biodiesels where C17:0 standards would fail due to endogenous matrix interference [1].

Quantitative Lipidomics and Biomarker Profiling

In clinical and agricultural lipidomics, it serves as a structurally distinct internal standard for GC-MS. Because C19:0 fatty acids are exceptionally rare in biological systems, spiking samples with methyl nonadecanoate allows for precise recovery calculation and absolute quantification of endogenous lipids across a wide elution window [2].

Phase Change Material (PCM) Development

Due to the odd-even effect in fatty acid thermodynamics, methyl nonadecanoate (melting point 37–40 °C) is utilized as a pure reference material or structural intermediate in the development of tunable organic phase change materials for thermal energy storage, where precise melting transitions are required [3].

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

9.5

Hydrogen Bond Acceptor Count

2

Exact Mass

312.302830514 Da

Monoisotopic Mass

312.302830514 Da

Heavy Atom Count

22

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

UNII

67FQ8VV2L3

Other CAS

1731-94-8

Wikipedia

Methyl nonadecan-1-oate

Dates

Last modified: 08-15-2023
1. R. Kulmacz and W. Lands “Stoichiometry and Kinetics of the Interaction of Prostaglandin H Synthase with Anti-inflammatory Agents” Journal ofBiological Chemistry, Vol. 260(23) pp. 12572-12578, 19852. M. Blum et al. “Biochemistry of termite defenses: Coptotermes,Rhinotermes and Cornitermes species” Comparative Biochemistry and Physiology Part B:Comparative Biochemistry, Vol. 71(4) pp. 731-733, 19823. A. Carelli A. Cert “Comparative study of the determination of triacylglycerol in vegetable oils using chromatographic techniques” Journal ofChromatography A, Vol. 630(1-2) pp. 213-222, 19934. G. Garton “The Composition and Biosynthesis of Milk Lipids” Journal of Lipid Research, Vol. 4(3) pp. 237-254, 1963

Explore Compound Types